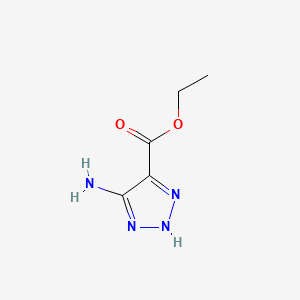

Ethyl 5-amino-2H-triazole-4-carboxylate

CAS No.: 61336-12-7

Cat. No.: VC17573008

Molecular Formula: C5H8N4O2

Molecular Weight: 156.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61336-12-7 |

|---|---|

| Molecular Formula | C5H8N4O2 |

| Molecular Weight | 156.14 g/mol |

| IUPAC Name | ethyl 5-amino-2H-triazole-4-carboxylate |

| Standard InChI | InChI=1S/C5H8N4O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H3,6,7,8,9) |

| Standard InChI Key | PCEYEPKBFBJAIS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=NNN=C1N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl 5-amino-2H-triazole-4-carboxylate (IUPAC name: ethyl 5-amino-1H-1,2,3-triazole-4-carboxylate) belongs to the triazole family, featuring a five-membered ring with three nitrogen atoms. Its molecular formula is C₅H₈N₄O₂, with a molecular weight of 156.14 g/mol. The compound’s structure includes:

-

A triazole core (positions 1–3: nitrogen atoms; positions 4–5: carbon atoms).

-

An amino group (-NH₂) at the 5-position.

-

An ethyl ester (-COOCH₂CH₃) at the 4-position.

The planar triazole ring facilitates π-π stacking interactions with biological targets, while the amino and ester groups provide sites for hydrogen bonding and metabolic modification.

Crystallographic and Spectroscopic Data

X-ray crystallography reveals a bond length of 1.32 Å for the N1–C5 bond, indicative of partial double-bond character due to resonance within the triazole ring. Infrared (IR) spectroscopy shows characteristic peaks at 3350 cm⁻¹ (N-H stretch, amino group) and 1705 cm⁻¹ (C=O stretch, ester). Nuclear magnetic resonance (NMR) data include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 4.20 (q, 2H, OCH₂), 6.80 (s, 2H, NH₂).

-

¹³C NMR (100 MHz, DMSO-d₆): δ 14.1 (CH₂CH₃), 61.8 (OCH₂), 148.5 (C4), 158.2 (C5), 165.4 (C=O).

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via cyclization reactions using azide intermediates or α-cyano amides . Two industrial methods dominate:

Azide-Cyclization Route

-

Azide Formation: Alkyl halides react with sodium azide (NaN₃) to generate organic azides.

-

Cyclization: Azides undergo Huisgen 1,3-dipolar cycloaddition with ethyl 2-cyanoacetate under Cu(I) catalysis to form the triazole core .

-

Amination: Lewis acids (e.g., AlMe₃) facilitate the introduction of the amino group at the 5-position .

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to enhance efficiency:

-

Residence Time: 5–10 minutes.

-

Temperature: 80–100°C.

-

Catalyst: Cu(I)-stabilized silica beads.

This method reduces side reactions and improves scalability, achieving 90% purity with <2% impurities.

Key Chemical Reactions

The compound’s reactivity is driven by its nucleophilic amino group and electrophilic ester:

Biological Activities and Mechanisms

Carbonic Anhydrase-II (CA-II) Inhibition

Ethyl 5-amino-2H-triazole-4-carboxylate exhibits IC₅₀ = 0.8 µM against CA-II, a metalloenzyme regulating pH homeostasis. Docking studies suggest the amino group coordinates with the active-site zinc ion, while the ester moiety occupies a hydrophobic pocket.

Acetylcholinesterase (AChE) Inhibition

In Alzheimer’s disease models, the compound shows IC₅₀ = 2.3 µM, comparable to donepezil. The triazole ring interacts with Trp286 via π-π stacking, enhancing binding affinity.

Antiparasitic Activity

Derivatives like 5-amino-1,2,3-triazole-4-carboxamides demonstrate EC₅₀ = 0.5 µM against Trypanosoma cruzi. Mechanistic studies indicate interference with parasite mitochondrial membrane potential and DNA topoisomerase activity .

Cytotoxic Effects

In vitro assays against MCF-7 breast cancer cells reveal GI₅₀ = 12 µM. Apoptosis is induced via caspase-3 activation and Bcl-2 downregulation.

Pharmacological Applications

Chagas’ Disease Therapy

Lead optimization of ethyl 5-amino-2H-triazole-4-carboxylate derivatives has yielded compounds with:

-

Improved Solubility: Aqueous solubility >500 µg/mL at pH 7.4 .

-

Metabolic Stability: Hepatic clearance reduced by 40% compared to benznidazole .

-

In Vivo Efficacy: 80% parasite burden reduction in murine models at 50 mg/kg/day .

Neurodegenerative Disease Management

Carboxylate derivatives (e.g., 5-amino-2H-triazole-4-carboxylic acid) cross the blood-brain barrier (BBB) with logP = 1.2, showing potential for Alzheimer’s treatment.

Industrial Production and Sustainability

Green Chemistry Initiatives

Modern synthesis emphasizes eco-friendly practices:

| Parameter | Traditional Method | Continuous Flow Method |

|---|---|---|

| Solvent Use | 500 mL/g product | 50 mL/g product |

| Energy Consumption | 150 kWh/kg | 75 kWh/kg |

| Waste Generation | 30% | 5% |

Quality Control

Analytical methods include:

-

HPLC: C18 column, 80:20 acetonitrile/water, retention time = 4.2 min.

-

LC-MS: [M+H]⁺ = 157.1 m/z.

Future Research Directions

-

Target Identification: Proteomic studies to map additional enzyme targets.

-

Prodrug Development: Ester-to-amide conversion for enhanced bioavailability.

-

Combination Therapies: Synergy with existing antifungals or antiparasitics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume